molecular formula C9H16ClN3O B2972117 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 2138157-75-0

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

Cat. No. B2972117
CAS RN: 2138157-75-0
M. Wt: 217.7
InChI Key: XGSPFWCZNJHNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter in the central nervous system, and its modulation is known to have anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anticonvulsant and anxiolytic effects. It has also been shown to increase the release of dopamine, which is believed to be responsible for its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride in lab experiments is its wide range of biological activities. It can be used to study various neurological disorders and their potential treatments. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for research on 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride. One direction is to further elucidate its mechanism of action and its potential use in the treatment of various neurological disorders. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to understand its potential toxicity and to develop appropriate safety measures for its use in lab experiments.
In conclusion, this compound is a compound that has been extensively studied for its potential use in scientific research. It has a wide range of biological activities and has been studied for its potential use in the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to develop appropriate safety measures for its use in lab experiments.

Synthesis Methods

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride has been synthesized using various methods. One of the commonly used methods involves the reaction of piperidine with 3-methyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Scientific Research Applications

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant effects. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

3-methyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-9(13-12-7)5-8-3-2-4-10-6-8;/h8,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSPFWCZNJHNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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